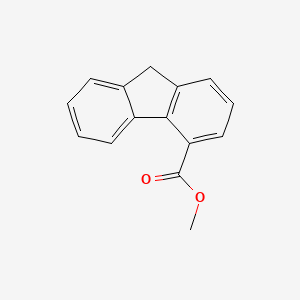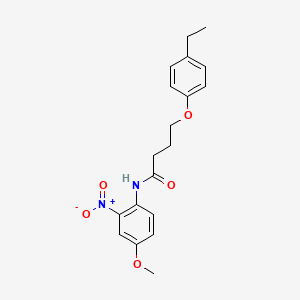![molecular formula C18H19ClN2O3 B4881703 N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as Compound A, is a novel small molecule that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications, particularly in the field of biomedicine.
科学的研究の応用
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have a wide range of potential applications in scientific research, particularly in the field of biomedicine. Some of the key areas of research where N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been investigated include cancer research, inflammation research, and neurodegenerative disease research.
作用機序
The mechanism of action of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. Specifically, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to inhibit the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. This inhibition of IKKβ activity leads to a reduction in the expression of pro-inflammatory cytokines, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have a number of biochemical and physiological effects, particularly in the context of inflammation. For example, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to reduce the activity of certain immune cells, such as macrophages and dendritic cells.
実験室実験の利点と制限
One of the key advantages of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A for lab experiments is its specificity for the IKKβ enzyme. This specificity allows for more precise investigation of the role of this enzyme in cellular signaling pathways. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to be relatively non-toxic, which makes it a useful tool for in vitro and in vivo experiments. However, one limitation of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A. One area of interest is the potential use of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A in the treatment of cancer. Specifically, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to inhibit the growth of certain cancer cell lines in vitro, and further research is needed to investigate its potential as an anti-cancer agent. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to investigate the potential side effects of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A, particularly in the context of long-term use.
合成法
The synthesis of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A involves several steps, including the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide salt. This is followed by the reaction of the phenoxide salt with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetyl chloride with N-(4-aminophenyl)propanamide to form N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A.
特性
IUPAC Name |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-13-4-6-14(7-5-13)21-18(23)11-24-15-8-9-16(19)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEACNMDCPKBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)

![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881636.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,3,8,10-tetramethyl-5,12-diphenyl-7,14-dioxa-4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-2(6),3,9(13),10-tetraene](/img/structure/B4881664.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)


![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)